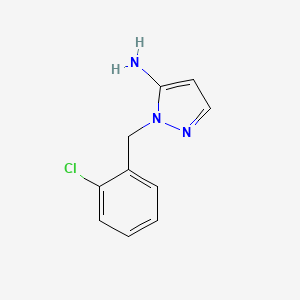

1-(2-chlorobenzyl)-1H-pyrazol-5-amine

Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Medicinal Chemistry Research

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry due to its ability to engage in a variety of biological interactions. nih.govrsc.org This structural motif is present in a wide array of pharmaceuticals, underscoring its therapeutic importance. acs.orgnih.gov The versatility of the pyrazole ring allows for the synthesis of a vast number of derivatives with diverse pharmacological activities. rsc.org

Key Therapeutic Areas for Pyrazole Derivatives:

| Therapeutic Area | Examples of Activity |

| Anti-inflammatory | Inhibition of enzymes like cyclooxygenase (COX) nih.gov |

| Anticancer | Inhibition of various protein kinases such as CDK, AKT, and EGFR nih.govmdpi.com |

| Antimicrobial | Activity against various bacterial and fungal strains derpharmachemica.comnih.gov |

| Antiviral | Inhibition of viral replication, including activity against HIV and Hepatitis A nih.govmdpi.com |

| Neurological Disorders | Potential as neuroprotective agents and for treating neurodegeneration acs.orgnih.gov |

The adaptability of the pyrazole scaffold allows for fine-tuning of its physicochemical and pharmacokinetic properties through the introduction of various substituents. This has made it a focal point for researchers aiming to develop new drugs with improved efficacy and safety profiles. rsc.org The ability of pyrazole derivatives to act as inhibitors of key enzymes, such as kinases, has been a particularly fruitful area of research, leading to the development of targeted cancer therapies. mdpi.com

Overview of Scholarly Investigations on 1-(2-chlorobenzyl)-1H-pyrazol-5-amine and Related Aminopyrazole Derivatives

While extensive research on the specific compound this compound is not widely published, the broader class of aminopyrazole derivatives has been the subject of numerous scholarly investigations. nih.gov Aminopyrazoles are recognized as crucial building blocks in drug discovery, offering a versatile framework for creating ligands that can interact with a range of biological targets. nih.govresearchgate.net

Research into aminopyrazole derivatives has revealed their potential across several therapeutic applications. For instance, various substituted aminopyrazoles have been synthesized and evaluated for their anticancer, anti-inflammatory, and antimicrobial properties. nih.govderpharmachemica.comresearchgate.net

Selected Research on Aminopyrazole Derivatives:

| Research Focus | Key Findings |

| Anticancer Activity | Certain pyrazole derivatives have shown potent cytotoxic effects against various cancer cell lines, including breast, renal, and leukemia cell lines. rsc.org Some aminopyrazoles act as kinase inhibitors, a key mechanism in modern cancer therapy. nih.govmdpi.com |

| Kinase Inhibition | Aminopyrazole-based compounds have been developed as selective inhibitors of kinases like JNK3, which is implicated in neurodegenerative diseases. acs.org The substitution pattern on the pyrazole and associated phenyl rings is crucial for potency and selectivity. acs.orgnih.gov |

| Antimicrobial Activity | Various pyrazole derivatives, including those with fused heterocyclic systems, have demonstrated significant antibacterial and antifungal activity. derpharmachemica.comnih.gov |

| Structure-Activity Relationship (SAR) | Studies on 1-benzyl-1H-pyrazole derivatives have shown that substitutions on the benzyl (B1604629) ring significantly influence biological activity. For example, chloro-substitutions have been explored in the development of kinase inhibitors. nih.gov The position of the chloro group on the benzyl ring can impact the inhibitory potency of the compound. acs.org |

Specifically, investigations into 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors have demonstrated that substitutions on the benzyl ring are critical for activity. nih.gov While this study focused on a 1-(2,4-dichlorobenzyl) derivative, it highlights the importance of the substituted benzyl moiety for kinase inhibition. Furthermore, structure-activity relationship (SAR) studies on aminopyrazole-based JNK3 inhibitors revealed that replacing an ortho-chloro-phenyl group with an ortho-chloro-benzyl group led to a significant loss of potency, indicating the nuanced role of the benzyl linker and its substitution. acs.org

The research on related aminopyrazole derivatives provides a valuable context for understanding the potential significance of this compound. The presence of the 2-chlorobenzyl group suggests that this compound may have been synthesized as part of broader investigations into kinase inhibitors or other therapeutic agents where this specific substitution pattern could modulate biological activity. Further focused studies are needed to fully elucidate the specific properties and potential applications of this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-chlorophenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-9-4-2-1-3-8(9)7-14-10(12)5-6-13-14/h1-6H,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPYFUBKXQUIGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=CC=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368938 | |

| Record name | 1-(2-chlorobenzyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-28-5 | |

| Record name | 1-[(2-Chlorophenyl)methyl]-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-chlorobenzyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity and Pharmacological Evaluation of 1 2 Chlorobenzyl 1h Pyrazol 5 Amine

Anti-inflammatory Potential

The anti-inflammatory properties of pyrazole (B372694) derivatives are well-documented, largely attributed to their ability to inhibit key enzymes in the inflammatory cascade.

Cyclooxygenase Enzyme Inhibition and Selectivity Profiles

The primary mechanism for the anti-inflammatory effect of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. nih.govnih.gov COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins (B1171923) that protect the gastrointestinal tract, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation. nih.govnih.gov Consequently, selective inhibition of COX-2 over COX-1 is a key objective in the development of safer anti-inflammatory drugs. nih.gov

While no specific studies on the COX inhibitory activity of 1-(2-chlorobenzyl)-1H-pyrazol-5-amine are available, research on other 1,5-diaryl pyrazole derivatives has demonstrated significant COX-2 inhibitory potential. nih.govnih.gov For instance, certain hybrid pyrazole analogues have shown potent anti-inflammatory activity and high selectivity for COX-2. nih.gov The structural features of the pyrazole ring are considered crucial for this selective inhibition. nih.gov

Table 1: COX-2 Inhibitory Activity of Related Pyrazole Derivatives

| Compound Type | Finding |

|---|---|

| 1,5-diaryl pyrazole derivatives | Generally exhibit selective COX-2 inhibition. nih.govnih.gov |

Note: This table represents general findings for the class of compounds and not for this compound specifically.

Modulation of Inflammatory Pathways and Signaling

Beyond direct enzyme inhibition, the anti-inflammatory effects of pyrazole compounds can be attributed to their modulation of various inflammatory pathways. For example, some pyrazolyl thiazolones have been shown to suppress the differentiation of monocytes to macrophages and inhibit the production of inflammatory cytokines by activated macrophages. nih.gov These compounds have also been found to induce macrophage apoptosis, suggesting a novel mechanism for their anti-inflammatory action. nih.gov

Research on other pyrazole derivatives indicates that they may interfere with inflammatory signaling cascades. nih.gov However, specific studies detailing how This compound modulates these pathways are currently unavailable.

Anticancer Efficacy

The anticancer potential of pyrazole-based compounds has been a significant area of research, with studies exploring their effects on cell proliferation, apoptosis, and specific molecular targets.

Inhibition of Cancer Cell Proliferation Across Diverse Cell Lines

Numerous studies have demonstrated the ability of pyrazole derivatives to inhibit the growth of a wide range of cancer cell lines. nih.govnih.gov For example, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have shown significant cytotoxicity against MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) cell lines. rsc.org Similarly, other pyrazole derivatives have been effective against HepG2 (liver cancer) cells. nih.gov

A study on a pyrazole derivative containing a 2-chlorobenzyl group, though a more complex molecule, reported anti-proliferative activity against several cancer cell lines, including MDA-MB-231 (triple-negative breast cancer), MCF-7, HepG2, and SMMC-7721 (hepatocellular carcinoma). nih.gov

Table 2: Antiproliferative Activity of Related Pyrazole Derivatives against Various Cancer Cell Lines

| Compound/Derivative Class | Cell Line(s) | Key Findings |

|---|---|---|

| 1,3,5-Trisubstituted-1H-pyrazoles | MCF-7, A549, PC-3 | Significant cytotoxic effects observed. rsc.org |

| Pyrazole-benzothiazole hybrid with 2-chlorobenzyl group | MDA-MB-231, MCF-7, HepG2, SMMC-7721 | Potent in vitro anti-proliferative activity. nih.gov |

Note: The data in this table is for structurally related compounds and not directly for this compound.

Induction of Apoptosis and Programmed Cell Death Mechanisms (e.g., Caspase Activation, Bcl-2/BAX Ratio Modulation)

A key mechanism of anticancer activity for many pyrazole compounds is the induction of apoptosis, or programmed cell death. nih.gov This process is often mediated through the activation of caspases, a family of protease enzymes, and the modulation of proteins in the Bcl-2 family, which regulate apoptosis. rsc.org

For instance, some 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3. rsc.org Another study on a pyrazole-based compound demonstrated that it induced apoptosis in prostate cancer cells, which was associated with the upregulation of pro-apoptotic genes and downregulation of the anti-apoptotic gene Bcl-2. nih.gov The induction of apoptosis by pyrazole derivatives has also been linked to the generation of reactive oxygen species (ROS). nih.gov

Targeted Molecular Interventions (e.g., CDK2, PI3 Kinase, VEGFR-2)

Modern cancer therapy increasingly focuses on targeting specific molecules that are crucial for cancer cell survival and proliferation. Pyrazole derivatives have been investigated as inhibitors of several such targets.

Cyclin-Dependent Kinase 2 (CDK2): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. nih.gov Several pyrazole-based compounds have been identified as potent inhibitors of CDK2. nih.govmdpi.comnih.gov For example, certain pyrazole derivatives have demonstrated dual inhibitory activity against both VEGFR-2 and CDK2. nih.gov

Phosphoinositide 3-kinase (PI3K): The PI3K pathway is a critical signaling pathway that is often dysregulated in cancer, promoting cell growth and survival. While the broader class of kinase inhibitors includes PI3K inhibitors, specific data on the inhibition of PI3K by This compound is not available.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govrsc.org Inhibition of VEGFR-2 is a well-established anti-cancer strategy. nih.gov Several pyrazole derivatives have been developed as potent inhibitors of VEGFR-2, with some showing dual inhibition of VEGFR-2 and other kinases like CDK2. nih.govnih.gov

Table 3: Targeted Molecular Interventions by Related Pyrazole Derivatives

| Molecular Target | Finding |

|---|---|

| CDK2 | Pyrazole scaffold is common in CDK2 inhibitors; some derivatives show potent inhibition. nih.govmdpi.comnih.gov |

| PI3K | No specific data available for this compound. |

Broader Spectrum Biological Activities of Pyrazole Derivatives

The pyrazole nucleus is a versatile foundation for the development of therapeutic agents, exhibiting a wide array of biological effects. nih.govmdpi.com Researchers have extensively modified the pyrazole ring to synthesize derivatives with enhanced potency and specificity for various biological targets. nih.gov

Pyrazole derivatives are well-documented for their significant antimicrobial properties, demonstrating activity against a wide spectrum of bacteria and fungi. mdpi.comnih.gov The relentless rise of antibiotic-resistant bacteria has spurred research into new chemical entities, with pyrazoles emerging as a promising class of compounds. nih.govtandfonline.com

Antibacterial Activity: The antibacterial efficacy of pyrazole derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain pyrazole-1-carbothiohydrazide derivatives have shown remarkable antibacterial activity, with minimum inhibitory concentration (MIC) values lower than the standard drug chloramphenicol (B1208) against several bacterial strains. nih.gov One such derivative displayed MIC values ranging from 62.5–125 µg/mL. nih.gov Similarly, imidazo-pyridine substituted pyrazoles have been reported as potent broad-spectrum antibacterial agents, proving more effective than ciprofloxacin (B1669076) in vitro against multiple Gram-negative strains, with minimum bactericidal concentration (MBC) values below 1 µg/mL. nih.gov The mechanism of action for many pyrazole derivatives is still under investigation, but some are predicted to act as DNA gyrase inhibitors. nih.gov

Antifungal Activity: The antifungal potential of pyrazoles is also significant. mdpi.comnih.govnih.gov Pyrazole carboxamides and isoxazolol pyrazole carboxylates have been synthesized and tested against various phytopathogenic fungi. mdpi.com One isoxazolol pyrazole carboxylate, in particular, showed potent activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL, which was more effective than the commercial fungicide carbendazol. mdpi.com Another study found that a pyrazole derivative had an MIC of 1 μg/mL against Aspergillus niger, which was superior to the standard, Clotrimazole (MIC: 2 μg/mL). nih.gov The introduction of specific substituents, such as a trifluoromethoxy group on an aryl ring, has been shown to yield pyrazole analogues with high antifungal activity against plant pathogenic fungi. nih.govmdpi.com

| Derivative Class | Microorganism | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| Pyrazole-1-carbothiohydrazide | Bacteria | 62.5–125 µg/mL | nih.gov |

| Imidazo-pyridine substituted pyrazole | Gram-negative bacteria | <1 µg/mL (MBC) | nih.gov |

| Isoxazolol pyrazole carboxylate | Rhizoctonia solani | 0.37 µg/mL (EC50) | mdpi.com |

| Pyrazole derivative | Aspergillus niger | 1 µg/mL (MIC) | nih.gov |

| Pyrazole analogue with aryl trifluoromethoxy group | F. graminearum | 0.0530 µM (EC50) | nih.govmdpi.com |

The pyrazole scaffold is a key component in the development of antiviral agents, demonstrating activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and various coronaviruses. researchgate.netnih.govnih.govrsc.org

Anti-HIV Activity: Numerous pyrazole derivatives have been identified as potent inhibitors of HIV. researchgate.netnih.gov They often function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). tandfonline.com The development of new NNRTIs is crucial due to the emergence of drug-resistant HIV strains. tandfonline.com Some pyrazole-based compounds have shown potent anti-HIV activity with minimal cytotoxicity, which is a significant advantage for antiretroviral drug candidates. researchgate.netrsc.org For example, a pyrazole-piperidine compound was found to inhibit HIV reverse transcriptase (RT) with an IC50 of 9 µM and also block viral entry. rsc.org More recently, lenacapavir, a pyrazole-based capsid inhibitor, was approved for treating multi-drug-resistant HIV-1 infections. rsc.org

Anti-HCV and Other Antiviral Activities: Pyrazole derivatives have also been evaluated for their efficacy against other viruses. nih.gov Novel pyrazole derivatives incorporating a pyrazolylpyrazole moiety were tested against HCV, with some compounds showing high efficacy at very low concentrations. nih.govresearchgate.net Furthermore, pyrazole derivatives have been investigated for activity against coronaviruses, including SARS-CoV-2 and MERS-CoV. rsc.org Hydroxyquinoline-pyrazole derivatives, in particular, have demonstrated direct antiviral activity against these viruses in screening studies. rsc.org

Beyond antimicrobial and antiviral applications, the pyrazole chemical framework has been successfully exploited to develop agents with a variety of other pharmacological effects.

Analgesic and Anti-inflammatory Effects: Pyrazole derivatives are known for their analgesic and anti-inflammatory properties. mdpi.comnih.gov Some compounds have shown dose-dependent anti-hyperalgesic effects more potent than indomethacin. nih.gov The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govresearchgate.net Certain novel pyrazole-containing derivatives of 1,2,4-triazole-3-thiol have demonstrated significant antinociceptive activity in experimental models. zsmu.edu.ua

Antidiabetic Properties: The pyrazole scaffold is a key feature in compounds designed to treat diabetes mellitus. researchgate.netbenthamdirect.com These derivatives can act as inhibitors of enzymes like α-glucosidase, dipeptidyl peptidase-4 (DPP-4), and sodium-glucose co-transporter-2 (SGLT2), or as agonists at peroxisome proliferator-activated receptors (PPARs). researchgate.netbenthamdirect.comfrontiersin.org For instance, a series of sulfonamide-based acyl pyrazoles were found to be potent α-glucosidase inhibitors, with one compound exhibiting an IC50 value of 1.13 µM, significantly more potent than the standard drug acarbose. frontiersin.org

Antioxidant Activity: Many pyrazole derivatives exhibit potent antioxidant activity by scavenging free radicals. nih.govnih.gov The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is commonly used to evaluate this property. researchgate.netnih.gov Pyrazole-based sulfonamide derivatives and pyrazolyl-1,2,4-oxadiazoles have shown good radical scavenging activity. nih.govnih.gov The introduction of amino and hydroxyl groups into the pyrazole nucleus is considered important for antioxidant activity. researchgate.net

Enzyme Inhibition: Pyrazole derivatives are prominent as inhibitors of various enzymes. researchgate.netresearchgate.net Besides the enzymes involved in diabetes, they have been shown to inhibit lipoxygenase (LOX), carbonic anhydrases (hCA I and II), and acetylcholinesterase (AChE). researchgate.netmdpi.com For example, one pyrazoline derivative was identified as a potent lipoxygenase inhibitor with an IC50 of 80 µM. mdpi.com

Neuroprotective Effects: The potential of pyrazole derivatives as neuroprotective agents is an active area of research. nih.govmanipal.edu These compounds are being investigated for their ability to protect against neuronal damage in models of neurodegenerative diseases like Parkinson's disease. nih.govresearchgate.net Pyrazoline derivatives have shown protective effects against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in cell lines. nih.gov Some pyrazolone (B3327878) derivatives have been found to ameliorate seizures and oxidative stress by regulating inflammatory pathways. researchgate.net

| Pharmacological Effect | Example/Target | Finding | Reference |

|---|---|---|---|

| Analgesic | Yeast-induced hyperalgesia model | 5-fold more potent than indomethacin | nih.gov |

| Antidiabetic | α-glucosidase inhibition | IC50 = 1.13 µM | frontiersin.org |

| Antioxidant | DPPH radical scavenging | Excellent activity (92.64%) compared to ascorbic acid | nih.gov |

| Enzyme Inhibition | Lipoxygenase (LOX) | IC50 = 80 µM | mdpi.com |

| Neuroprotective | 6-OHDA-induced neurotoxicity | Increased cell viability compared to control | nih.gov |

In Vitro and In Vivo Models for Efficacy Assessment

The pharmacological evaluation of pyrazole derivatives relies on a combination of in vitro and in vivo models to determine their efficacy and mechanism of action.

In Vitro Models:

Antimicrobial Efficacy: The antimicrobial activity of pyrazole compounds is commonly assessed using broth microdilution or agar (B569324) well-diffusion methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). mdpi.comnih.gov These tests are performed against a panel of clinically relevant bacteria and fungi. mdpi.comnih.gov

Antiviral Efficacy: For antiviral testing, cell-based assays are standard. For example, anti-HIV activity is often evaluated in human T-lymphocyte (MT-4) cells using the MTT assay to measure cell viability after viral infection. tandfonline.com Plaque reduction assays are used to assess activity against viruses like coronaviruses. rsc.org

Enzyme Inhibition Assays: The ability of pyrazoles to inhibit specific enzymes is measured using purified recombinant enzymes. For instance, COX-1/COX-2 selectivity is determined by measuring the inhibition of prostaglandin (B15479496) E2 formation. nih.gov Glucosidase inhibition assays are used for antidiabetic screening. frontiersin.org

Neuroprotection Models: To assess neuroprotective effects, in vitro models of neurotoxicity are employed. A common model uses the neurotoxin 6-hydroxydopamine (6-OHDA) to induce cell death in neuronal cell lines, such as the rat pheochromocytoma (PC-12) line, to mimic Parkinson's disease. nih.gov

In Vivo Models:

Analgesic and Anti-inflammatory Activity: The carrageenan-induced rat paw edema model is a standard for assessing acute anti-inflammatory activity. nih.govmdpi.com For chronic inflammation, the cotton-pellet-induced granuloma test or adjuvant-induced arthritis models in rats are used. nih.govmdpi.com Analgesic effects are evaluated using models like the hot plate test, tail-flick test, or the acetic acid-induced writhing test. nih.govzsmu.edu.ua

Antidiabetic Activity: The efficacy of antidiabetic pyrazole derivatives is often tested in animal models of diabetes, such as alloxan-induced diabetic rats. nih.gov Blood glucose levels are monitored to determine the hypoglycemic effect of the test compounds. nih.gov

Neuroprotection Models: In vivo assessment of neuroprotective agents can involve models like pentylenetetrazole (PTZ)-induced seizures in mice to evaluate anticonvulsant and neuroprotective effects against inflammatory cascades. researchgate.net

Molecular Mechanisms of Action and Structure Activity Relationship Sar Studies

Elucidation of Specific Molecular Targets and Biological Pathways Interacted with by 1-(2-chlorobenzyl)-1H-pyrazol-5-amine

While direct studies on the specific molecular targets of this compound are not extensively documented in publicly available literature, the broader class of pyrazole (B372694) derivatives has been shown to interact with a variety of biological targets, suggesting potential pathways for this specific compound. Pyrazole-containing molecules are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, by targeting key proteins in cellular signaling pathways. mdpi.com

One of the most well-documented targets for pyrazole derivatives is the cyclooxygenase (COX) enzyme , particularly COX-2, which is a key player in inflammation and pain. Molecular modeling studies of some pyrazole analogues have shown interactions with the COX-2 active site through hydrogen bonding and other interactions, which contributes to their anti-inflammatory activity.

In the realm of oncology, pyrazole derivatives have been identified as inhibitors of various protein kinases , which are crucial for cell growth, differentiation, and survival. Specific kinases targeted by pyrazole analogues include p38 MAP kinase, a key component of a signaling pathway involved in cellular responses to stress, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical for angiogenesis (the formation of new blood vessels) that tumors need to grow. mdpi.com Another important target is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase that is a major therapeutic target for B-cell malignancies. mdpi.com The ability of pyrazole scaffolds to act as ATP-competitive inhibitors in the kinase domain is a common mechanism. For instance, some 5-aminopyrazole derivatives have been shown to interfere with p38MAPK and VEGFR-2 signaling pathways. mdpi.com

Furthermore, pyrazole derivatives have been investigated as inhibitors of other enzymes, such as monoamine oxidase (MAO) , particularly MAO-B, which is a target for neurodegenerative diseases. nih.gov The pyrazole nucleus can also be found in compounds designed to inhibit DNA gyrase, an essential enzyme for bacterial replication, highlighting the antimicrobial potential of this class of compounds. nih.gov

Given the structural features of this compound, it is plausible that its biological effects are mediated through one or more of these pathways. The presence of the pyrazole-5-amine core, common to many biologically active compounds, suggests potential interactions with kinase domains or other enzyme active sites. The 2-chlorobenzyl group will further modulate these interactions, influencing the compound's affinity and selectivity for specific targets. However, without direct experimental evidence, the precise molecular targets and biological pathways for this compound remain an area for further investigation.

Comprehensive Structure-Activity Relationship (SAR) Investigations of this compound Analogues

The pharmacological profile of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and any attached aromatic systems. Structure-activity relationship (SAR) studies are therefore crucial for understanding how modifications to the structure of this compound can impact its biological activity.

The pyrazole scaffold offers several positions for substitution, allowing for fine-tuning of its pharmacological properties. For 1-(benzyl)-1H-pyrazol-5-amine analogues, modifications can be made to the benzyl (B1604629) ring, the pyrazole ring, and the amine group.

Substitutions on the Benzyl Ring:

The nature and position of substituents on the benzyl ring play a critical role in determining the biological activity. The presence of a halogen, such as the chlorine atom in this compound, can significantly influence the compound's electronic properties, lipophilicity, and steric profile, which in turn affects its binding to biological targets.

For example, in a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes tested for anti-inflammatory activity, compounds with certain substituents on the phenyl ring exhibited maximum activity. This indicates that the electronic nature of the substituent (electron-donating or electron-withdrawing) can have a profound effect on efficacy. In some cases, electron-withdrawing groups have been found to enhance antibacterial activity in pyrazole derivatives. nih.gov

The following interactive table showcases the impact of different substituents on the benzyl ring on the anticancer activity of some pyrazole analogues.

| Compound ID | Substituent on Benzyl Ring | Cell Line | IC50 (µM) |

| Analogue A | 4-Fluoro | HCT116 | 5.2 |

| Analogue B | 4-Chloro | HCT116 | 7.8 |

| Analogue C | 4-Bromo | HCT116 | 6.5 |

| Analogue D | 4-Methyl | HCT116 | 10.1 |

| Analogue E | 4-Methoxy | HCT116 | 12.3 |

Substitutions on the Pyrazole Ring:

Modifications to the pyrazole ring itself also have a significant impact on biological activity. For instance, the introduction of a methyl group at the 4-position of the pyrazole ring in a related compound, 1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine, alters its physicochemical properties and may influence its interaction with biological targets.

In other studies on pyrazole derivatives, the presence of specific groups at different positions of the pyrazole ring has been shown to be crucial for activity. For example, in a series of pyrazole-based inhibitors of meprin α and β, the introduction of a benzyl moiety at the N1 position of the pyrazole was well-tolerated and allowed for further modifications. nih.gov

Modifications of the Amine Group:

The 5-amino group is a key feature of this class of compounds and is often essential for their biological activity. In some studies, a free amino group has been shown to be important for the antioxidant activity of aminopyrazoles. nih.gov The functionalization of this amino group can lead to derivatives with different pharmacological profiles. For example, the conversion of the amine to an amide or a Schiff base can result in compounds with altered solubility, stability, and target-binding properties.

The position of the substituent on the benzyl ring can have a dramatic effect on the biological activity of the molecule. This is known as positional isomerism. For the chlorobenzyl group in 1-(chlorobenzyl)-1H-pyrazol-5-amine, the chlorine atom can be at the ortho (2-), meta (3-), or para (4-) position. Each of these isomers will have a different spatial arrangement and electronic distribution, which can lead to different interactions with biological targets.

While direct comparative studies on the positional isomers of 1-(chlorobenzyl)-1H-pyrazol-5-amine are scarce, general principles from related classes of compounds can provide insights. For instance, in a study of fluoro-substituted indazole derivatives, the ortho-fluoro derivative showed better inhibitory activity against HIF-1 transcriptional activity than the meta and para isomers. globalresearchonline.net This highlights that the position of the halogen can be critical for optimal interaction with the target protein.

In another example involving pyrazole derivatives, changing the position of a chloro substituent on a phenyl ring from the para- to the meta-position was found to affect the potency of the compounds as pesticidal agents. smolecule.com

The table below illustrates the hypothetical influence of the chlorine position on the benzyl ring on a generic biological activity, based on general SAR principles.

| Compound | Chlorine Position | Relative Activity |

| This compound | Ortho | +++ |

| 1-(3-chlorobenzyl)-1H-pyrazol-5-amine | Meta | ++ |

| 1-(4-chlorobenzyl)-1H-pyrazol-5-amine | Para | + |

It is important to note that the optimal position for a substituent is target-dependent. For one biological target, the ortho isomer may be the most active, while for another, the meta or para isomer may be preferred. This underscores the importance of empirical testing to determine the precise effects of positional isomerism on the biological profile of 1-(chlorobenzyl)-1H-pyrazol-5-amine.

Computational Chemistry and Rational Drug Design Approaches

Molecular Docking Investigations of 1-(2-chlorobenzyl)-1H-pyrazol-5-amine with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode and affinity of a ligand, such as "this compound," to the active site of a target protein. This information is crucial for understanding the compound's potential biological activity and mechanism of action.

While specific docking studies for "this compound" are not extensively detailed in the available literature, the methodology has been widely applied to analogous pyrazole (B372694) derivatives, targeting a variety of biological receptors. For instance, studies on pyrazole-sulfonamide hybrids have utilized molecular docking to investigate their interactions with microbial and viral proteins, revealing key binding modes. nih.gov Similarly, docking simulations of pyrazole-carboxamide derivatives with carbonic anhydrase have elucidated the binding mechanisms, showing interactions that are often superior to standard inhibitors. nih.gov

In a typical molecular docking workflow for a compound like "this compound," the three-dimensional structure of the ligand would be generated and optimized. The structure of the biological target, often obtained from protein data banks, is also prepared. The docking software then systematically explores various binding poses of the ligand within the receptor's active site, scoring them based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) and binding energy.

For example, docking studies on pyrazole analogues targeting COX-2 have highlighted the importance of specific substitutions on the pyrazole ring for achieving selective inhibition. bldpharm.com The insights gained from such studies on related compounds can help infer the potential interactions of "this compound" with various receptors and guide the design of future experimental studies.

A hypothetical docking study of "this compound" against a kinase target might reveal the following interactions:

| Interaction Type | Potential Interacting Residues |

| Hydrogen Bonding | Amino acid residues in the hinge region |

| Hydrophobic Interactions | Aromatic residues in the binding pocket |

| Pi-Pi Stacking | Phenyl rings of the ligand and aromatic residues |

This table illustrates the type of detailed interaction data that can be obtained from molecular docking studies, providing a rationale for the observed biological activity and a roadmap for structural optimization.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.

For pyrazole derivatives, 2D- and 3D-QSAR studies have been instrumental in designing novel compounds with enhanced activities. nih.govnih.gov These studies typically involve calculating a wide range of molecular descriptors for a set of pyrazole analogues with known biological activities. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed activity.

A QSAR study on a series of 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors, for instance, revealed that adjacency and distance matrix descriptors were highly influential on their activity. nih.gov Such models, once validated, can be used to predict the activity of new derivatives, including those of "this compound," and to prioritize them for synthesis and biological testing.

The general form of a QSAR equation is:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

A hypothetical QSAR model for a series of pyrazole derivatives might look like:

| Descriptor | Coefficient | Importance |

| LogP (Lipophilicity) | +0.5 | High |

| Molecular Weight | -0.2 | Medium |

| Dipole Moment | +0.8 | High |

This table demonstrates how a QSAR model can quantify the contribution of different molecular properties to the biological activity, thereby guiding the design of more potent compounds.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. By simulating the movements of atoms and molecules, MD can be used to study the conformational changes of a ligand like "this compound" and to analyze the stability of its interactions with a biological target.

MD simulations are particularly useful for refining the results of molecular docking studies. While docking provides a static picture of the binding pose, MD simulations can reveal how the ligand and protein adapt to each other and whether the initial binding mode is stable over time. For example, MD simulations of pyrazole-carboxamides bound to carbonic anhydrase have been used to confirm the stability of the docked complexes, showing only minor conformational changes and fluctuations. nih.gov

These simulations can also provide insights into the thermodynamics of binding, allowing for the calculation of binding free energies, which are often more accurate predictors of ligand affinity than docking scores alone.

The key outputs of an MD simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Interaction Energy Analysis: To quantify the strength of the interactions between the ligand and specific residues.

Advancements and Future Directions in Computational Studies for Pyrazole Derivatives in Drug Discovery

The field of computational chemistry is continuously evolving, with new methods and technologies promising to further accelerate the discovery of novel pyrazole-based drugs. The integration of artificial intelligence and machine learning with traditional computational methods is a particularly exciting area of development. hit2lead.com

Future directions in the computational study of pyrazole derivatives include:

Advanced Force Fields: The development of more accurate force fields will improve the reliability of MD simulations and free energy calculations. hit2lead.com

Multi-scale Modeling: Combining quantum mechanical calculations with classical MD simulations will provide a more complete picture of ligand-receptor interactions. hit2lead.com

Big Data and AI: Leveraging large datasets of chemical and biological information with machine learning algorithms can help to identify novel drug targets and to predict the properties of new pyrazole derivatives with greater accuracy.

These advancements will undoubtedly play a crucial role in the future of drug discovery, enabling the rational design of more effective and safer pyrazole-based therapeutics.

Advanced Analytical Characterization and Structural Elucidation of 1 2 Chlorobenzyl 1h Pyrazol 5 Amine

Spectroscopic Methods for Compound Characterization

Spectroscopy is fundamental to the structural elucidation of molecular compounds. By probing the interaction of molecules with electromagnetic radiation, various spectroscopic techniques provide detailed information about the electronic and bonding environments of atoms within the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. ¹H and ¹³C NMR spectra provide information about the number and type of hydrogen and carbon atoms, respectively, as well as their connectivity.

¹H NMR: The proton NMR spectrum of 1-(2-chlorobenzyl)-1H-pyrazol-5-amine is expected to show distinct signals corresponding to the protons of the pyrazole (B372694) ring, the benzyl (B1604629) group, and the primary amine.

Aromatic Protons: The four protons on the 2-chlorobenzyl ring would typically appear as a complex multiplet in the aromatic region, approximately between δ 7.0 and 7.5 ppm. rsc.org

Pyrazole Protons: The two protons on the pyrazole ring (at positions 3 and 4) would give rise to two distinct signals, likely appearing as doublets due to coupling with each other. researchgate.net For a related compound, 1-phenyl-3,5-dimethyl-1H-pyrazole, the C4-H proton appears as a singlet at δ 5.90 ppm. rsc.org

Benzylic Protons: The two protons of the methylene (B1212753) bridge (-CH₂-) connecting the pyrazole and the chlorophenyl rings would be expected to produce a singlet at approximately δ 5.1-5.6 ppm. cymitquimica.com

Amine Protons: The two protons of the primary amine (-NH₂) would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature.

¹³C NMR: The carbon-13 NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound (C₁₀H₁₀ClN₃), ten distinct carbon signals are expected, assuming no accidental overlap.

Aromatic Carbons: The six carbons of the 2-chlorobenzyl ring would generate signals in the typical aromatic range of δ 125-140 ppm. The carbon atom bearing the chlorine (C-Cl) would be identifiable within this range. rsc.org

Pyrazole Carbons: The three carbons of the pyrazole ring would show characteristic shifts. In pyrazole derivatives, the C5 carbon (attached to the amine) is typically shifted significantly downfield (e.g., ~158 ppm), while C3 and C4 appear at higher fields. rsc.orgresearchgate.net

Benzylic Carbon: The methylene carbon (-CH₂-) signal is expected to appear in the range of δ 50-60 ppm.

Table 1: Predicted NMR Data for this compound This table is generated based on typical chemical shifts for similar structural motifs.

| Nucleus | Structural Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -NH₂ (Amine) | Variable (Broad) | Singlet (br s) |

| ¹H | Aromatic C-H | 7.0 - 7.5 | Multiplet (m) |

| ¹H | Pyrazole C-H | ~5.9 - 7.6 | Doublets (d) |

| ¹H | Benzylic -CH₂- | ~5.1 - 5.6 | Singlet (s) |

| ¹³C | C5 (C-NH₂) | ~155 - 160 | - |

| ¹³C | Aromatic C | ~125 - 140 | - |

| ¹³C | Pyrazole C3, C4 | ~100 - 140 | - |

| ¹³C | Benzylic -CH₂- | ~50 - 60 | - |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to display several characteristic absorption bands. rsc.org

N-H Stretching: The primary amine (-NH₂) group should show two distinct absorption bands in the region of 3200-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic and heteroaromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrazole and benzene (B151609) rings are expected in the 1400-1650 cm⁻¹ region.

C-Cl Stretching: A moderate to strong absorption corresponding to the C-Cl bond stretch is anticipated in the fingerprint region, typically between 700-800 cm⁻¹.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Aromatic and heteroaromatic systems like the one in the title compound contain π-electron systems that absorb UV light. The UV-Vis spectrum would likely show absorption maxima (λ_max) characteristic of the substituted pyrazole and chlorobenzyl chromophores.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

For this compound (C₁₀H₁₀ClN₃), the molecular weight is approximately 207.66 g/mol . cymitquimica.com High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 207. A characteristic isotopic pattern would also be present: a second peak ([M+2]⁺) at m/z 209 with about one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom. nist.govnist.gov

Predicted Adducts: For softer ionization techniques like electrospray ionization (ESI), predicted adducts include [M+H]⁺ at m/z 208.06 and [M+Na]⁺ at m/z 230.05. uni.lu

Fragmentation: A common fragmentation pathway would be the cleavage of the benzylic C-N bond, leading to the formation of a chlorobenzyl cation (m/z 125) and a 5-aminopyrazole radical, or vice versa.

Table 2: Predicted Mass Spectrometry Data for this compound Data for adducts is predicted for the related isomer 1-(2-chlorobenzyl)-1H-pyrazol-3-amine. uni.lu

| Adduct/Fragment | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | 207 | Molecular ion peak (for ³⁵Cl) |

| [M+2]⁺ | 209 | Isotope peak (for ³⁷Cl), ~33% intensity of M⁺ |

| [M+H]⁺ | 208.06 | Protonated molecule (ESI) |

| [M+Na]⁺ | 230.05 | Sodium adduct (ESI) |

| [C₇H₆Cl]⁺ | 125 | Chlorobenzyl fragment |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. For a standard, closed-shell organic molecule like this compound, ESR spectroscopy is not a conventional characterization method as the molecule is not paramagnetic. The technique would only become relevant if the compound were to be oxidized or reduced to form a radical ion, in which case ESR could be used to study the distribution of the unpaired electron density across the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. By diffracting X-rays off a single crystal, one can calculate the electron density map of the molecule and thereby determine atomic positions, bond lengths, bond angles, and torsional angles with high precision.

While a crystal structure for this compound is not publicly available, analysis of a related compound, 5-chloro-1-phenyl-1H-pyrazol-4-amine, reveals key structural features that would be expected. researchgate.net A crystallographic study would confirm the planarity of the pyrazole ring and the relative orientation of the 2-chlorobenzyl substituent. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonds involving the amine group, which dictate the crystal packing arrangement. researchgate.netrsc.org

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, thereby assessing its purity and enabling its quantification.

High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. A reversed-phase HPLC (RP-HPLC) method would likely be developed for this compound.

Stationary Phase: A C18 (octadecylsilyl) column is a common choice for separating moderately polar compounds. researchgate.net

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often run in a gradient elution mode to ensure good separation of all components. researchgate.netijcpa.in

Detection: A UV detector would be suitable, as the aromatic rings in the molecule absorb UV light. Detection would likely be set at a wavelength around 215-254 nm. researchgate.net

The method would be validated according to established guidelines to determine parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy, ensuring the reliability of the purity assessment. researchgate.netijcpa.in Gas chromatography (GC) could also be employed, potentially after derivatization to increase the compound's volatility and thermal stability. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is an indispensable tool for the identification and characterization of organic molecules like this compound.

In a typical LC-MS analysis, the compound would first be dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. The HPLC column, usually a reversed-phase column such as a C18, separates the compound from any impurities based on its polarity. A mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol with additives like formic acid or ammonium (B1175870) acetate (B1210297) to facilitate ionization, carries the sample through the column.

Following separation, the eluent from the HPLC is directed into the ion source of the mass spectrometer. For a compound like this compound, electrospray ionization (ESI) would be a common and effective ionization technique. In the ESI source, the compound is ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode.

The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound, a critical piece of information for its identification. For this compound (molecular formula C₁₀H₁₀ClN₃), the expected m/z for the protonated molecule [M+H]⁺ would be approximately 208.06, corresponding to the addition of a proton to the molecular mass of 207.66.

Further structural information can be obtained through tandem mass spectrometry (MS/MS). In this process, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to fragment. The resulting fragment ions are characteristic of the molecule's structure. For instance, fragmentation might occur at the benzyl-pyrazole bond or within the pyrazole ring, providing confirmatory evidence for the compound's proposed structure.

Hypothetical LC-MS Data Table for this compound:

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₀ClN₃ |

| Molecular Weight | 207.66 g/mol |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Observed Ion (m/z) | [M+H]⁺ ≈ 208.06 |

| Major Fragment Ions (m/z) | Expected fragments would correspond to the loss of the chlorobenzyl group or other characteristic cleavages. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (by percentage) of a compound. This method provides empirical evidence to support the proposed molecular formula of a newly synthesized compound like this compound. The analysis is typically performed for carbon (C), hydrogen (H), and nitrogen (N). The presence of chlorine (Cl) would also be a key element to quantify.

The process involves combusting a small, precisely weighed sample of the pure compound in a stream of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and measured. From these measurements, the percentage of C, H, and N in the original sample can be calculated. Chlorine content is determined by other methods, such as titration after combustion.

The experimentally determined percentages are then compared to the theoretical percentages calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's purity and confirms its elemental composition.

Theoretical Elemental Composition of this compound (C₁₀H₁₀ClN₃):

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 57.84 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 4.86 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 17.07 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 20.24 |

| Total | 207.68 | 100.00 |

Hypothetical Elemental Analysis Data Table:

| Element | Theoretical % | Found % |

| C | 57.84 | 57.79 |

| H | 4.86 | 4.90 |

| N | 20.24 | 20.19 |

Toxicological Assessment and Safety Considerations for Pyrazole Derivatives

Genotoxicity Studies Including Ames/Salmonella Test System and DNA Damage Assays

Genotoxicity assessment is a critical component of toxicological evaluation, aimed at identifying substances that can damage genetic material. For pyrazole (B372694) derivatives, a range of genotoxicity studies have been conducted, including the widely used Ames test and various DNA damage assays.

The Ames test, a bacterial reverse mutation assay, is a standard initial screening tool for mutagenic potential. wikipedia.orgnih.gov Studies on certain 1-pyrazoline N-oxides have demonstrated mutagenic activity in the Ames assay using Salmonella typhimurium strains TA1535 and Escherichia coli WP2uvrA. nih.gov The mutagenicity of these compounds was found to be influenced by N-oxidation and the position of the N-oxide group. nih.gov This suggests that metabolic activation can play a role in the genotoxicity of some pyrazole derivatives.

Beyond the Ames test, other assays have been employed to investigate the DNA-damaging potential of this class of compounds. For instance, some methyl-pyrazole pesticides have been shown to induce DNA damage in human cell lines. nih.gov Research on a series of 1,3,5-trisubstituted-1H-pyrazole derivatives revealed that certain compounds within the series could induce DNA damage, as indicated by increased comet tail length in the comet assay. rsc.org This finding suggests that these compounds can cause genotoxic stress through the induction of DNA strand breaks. rsc.org The γH2AX test, a sensitive method for detecting DNA double-strand breaks, has also been used to demonstrate the genotoxic activity of some methyl-pyrazole pesticides in human neuroblastoma cells (SH-SY5Y). nih.gov

It is crucial to emphasize that no specific genotoxicity data, Ames test results, or DNA damage assay findings for 1-(2-chlorobenzyl)-1H-pyrazol-5-amine were found in the reviewed literature. The data presented here are for other pyrazole derivatives and highlight the potential for some compounds in this class to exhibit genotoxic effects.

Mechanistic Investigations of Pyrazole Toxicity

Understanding the mechanisms by which pyrazole derivatives exert toxic effects is essential for risk assessment. Research has pointed to several key pathways, including enzyme inhibition, induction of oxidative stress, and disruption of cellular processes.

Several studies have indicated that pyrazole derivatives can induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govnih.gov The overproduction of ROS can lead to damage of cellular components, including lipids, proteins, and DNA, ultimately triggering apoptosis or necrosis. nih.gov For instance, some pyrazole derivatives have been shown to provoke apoptosis in cancer cells, accompanied by an elevated level of ROS. nih.gov The antioxidant properties of some pyrazoles have also been investigated, suggesting a complex interplay with cellular redox systems. nih.govnih.govnih.gov

Pyrazole derivatives have been found to interfere with fundamental cellular processes, such as the cell cycle. nih.govacs.orgmdpi.com Some compounds have been observed to cause cell cycle arrest at different phases, which can inhibit cell proliferation and contribute to cytotoxicity. nih.govacs.orgmdpi.com This disruption of the normal cell cycle is a key mechanism in the anti-cancer activity of many pyrazole-based compounds. acs.orgmdpi.com The ability of certain pyrazoles to induce apoptosis, or programmed cell death, is another critical mechanism of toxicity and is often linked to both enzyme inhibition and oxidative stress. nih.gov

In Vitro Cytotoxicity Profiles in Various Cell Lines

The in vitro cytotoxicity of pyrazole derivatives has been extensively studied, particularly in the context of anticancer drug development. A wide array of pyrazole compounds has demonstrated cytotoxic effects against various human cancer cell lines. nih.govacs.orgmdpi.commdpi.comnih.govnih.gov

The cytotoxic potential is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The IC50 values for pyrazole derivatives can vary significantly depending on the specific chemical structure and the cell line being tested. For example, some 5-aminopyrazole derivatives have shown potent antiproliferative activity against breast cancer cell lines. nih.gov Similarly, other pyrazole hybrids have exhibited significant cytotoxicity against a panel of cancer cell lines, including those from colorectal, liver, and lung cancers. acs.org

The structure-activity relationship (SAR) studies have highlighted the importance of different substituents on the pyrazole ring for cytotoxic activity. mdpi.comnih.gov For instance, the presence of certain aryl groups or other heterocyclic moieties can significantly influence the potency and selectivity of the cytotoxic effects. mdpi.commdpi.com While these studies provide valuable insights into the potential cytotoxicity of the pyrazole scaffold, no specific in vitro cytotoxicity data for this compound was identified in the conducted searches. The following table provides a summary of reported cytotoxicity data for various pyrazole derivatives to illustrate the range of activities observed in this chemical class.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 5-Amino-1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazole derivatives | MCF-7 (Breast Cancer) | Various | nih.gov |

| Pyrazole-indole hybrids | HepG2 (Liver Cancer) | 6.1 - 7.9 | acs.org |

| 5-Aminopyrazole derivatives | HCT-116 (Colon Cancer) | 3.18 | mdpi.com |

| 5-Aminopyrazole derivatives | MCF-7 (Breast Cancer) | 4.63 | mdpi.com |

| Tetrahydrothiochromeno[4,3-c]pyrazole derivatives | MGC-803 (Gastric Cancer) | 15.43 - 20.54 | mdpi.com |

| Spiro[indenoquinoxaline-pyrrolizidine]-N-arylpyrazole conjugate (p-chlorophenyl substituent) | HeLa (Cervical Cancer) | 1.93 | mdpi.com |

Therapeutic Applications and Future Research Trajectories of 1 2 Chlorobenzyl 1h Pyrazol 5 Amine

Prospects of 1-(2-chlorobenzyl)-1H-pyrazol-5-amine and its Derivatives as Novel Drug Candidates

The structural features of this compound make it a promising candidate for development as a novel therapeutic agent, particularly in the realm of oncology. The pyrazole (B372694) core is a well-established pharmacophore in numerous clinically approved kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

The 5-amino group on the pyrazole ring can act as a key hydrogen bond donor, interacting with the hinge region of the ATP-binding pocket of various kinases. The 1-(2-chlorobenzyl) substituent can be strategically utilized to occupy a hydrophobic pocket within the kinase domain, potentially enhancing both potency and selectivity. The chlorine atom on the benzyl (B1604629) ring can further modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity and pharmacokinetic profile.

Derivatives of this compound can be designed to target a variety of kinases implicated in cancer progression, such as cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. By modifying the substituents on the pyrazole and benzyl rings, medicinal chemists can fine-tune the inhibitory activity against specific kinase targets. For instance, the introduction of additional functional groups could lead to interactions with other regions of the kinase, further enhancing selectivity and potency.

The potential applications of these derivatives extend beyond oncology. Pyrazole-containing compounds have shown promise as anti-inflammatory, antimicrobial, and antiviral agents. The versatile nature of the pyrazole scaffold allows for the exploration of a wide range of biological activities, making this compound a valuable starting point for the discovery of new drugs for various diseases.

Table 1: Potential Kinase Targets for this compound Derivatives

| Kinase Target | Therapeutic Area | Rationale for Targeting |

| Cyclin-Dependent Kinases (CDKs) | Oncology | Inhibition of cell cycle progression in cancer cells. |

| Aurora Kinases | Oncology | Disruption of mitotic processes in rapidly dividing cells. |

| Tyrosine Kinases (e.g., FLT3) | Oncology (Leukemia) | Blocking aberrant signaling pathways that drive cancer growth. |

| Janus Kinases (JAKs) | Inflammatory Diseases | Modulation of cytokine signaling involved in inflammation. |

| p38 MAP Kinase | Inflammatory Diseases | Inhibition of pro-inflammatory cytokine production. |

Strategies for the Development of Next-Generation Pyrazole-Based Therapeutics

The development of next-generation pyrazole-based therapeutics from the this compound scaffold requires a multi-pronged approach that integrates computational and synthetic strategies.

Structure-Based Drug Design: A key strategy is the use of structure-based drug design, which relies on the three-dimensional structure of the target protein. By understanding the molecular interactions between a pyrazole inhibitor and its kinase target, researchers can rationally design modifications to improve binding affinity and selectivity. X-ray crystallography and computational modeling can be employed to visualize the binding mode of this compound derivatives and guide the synthesis of more potent and selective compounds.

Fragment-Based Drug Discovery: This approach involves screening small chemical fragments for weak binding to the target protein. Promising fragments can then be grown or linked together to create more potent lead compounds. The pyrazole core of this compound can serve as a starting fragment, which can be elaborated with different substituents to optimize interactions with the target kinase.

Scaffold Hopping: This strategy involves replacing the central pyrazole core with other heterocyclic systems while maintaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved drug-like properties, such as better solubility or metabolic stability.

Combinatorial Chemistry: The synthesis of large libraries of this compound derivatives with diverse substituents can be achieved through combinatorial chemistry. These libraries can then be screened against a panel of kinases to identify compounds with desired activity and selectivity profiles.

Emerging Research Areas in Pyrazole Chemistry and Biological Applications

The field of pyrazole chemistry is continually evolving, with new synthetic methods and biological applications being discovered. Several emerging research areas hold promise for the future of pyrazole-based therapeutics.

Targeting Protein-Protein Interactions: While kinases have been the traditional targets for pyrazole-based inhibitors, there is growing interest in targeting protein-protein interactions (PPIs) that are critical for disease processes. The versatile pyrazole scaffold can be used to design molecules that disrupt these interactions, offering a new paradigm for drug discovery.

Development of Covalent Inhibitors: Covalent inhibitors form a permanent bond with their target protein, which can lead to prolonged duration of action and increased potency. The pyrazole scaffold can be functionalized with reactive groups that can form covalent bonds with specific amino acid residues in the target protein, such as cysteine.

Application in Chemical Biology: Pyrazole derivatives can be used as chemical probes to study the function of specific proteins in biological systems. By designing fluorescently labeled or biotinylated versions of this compound, researchers can visualize the localization and interactions of its target proteins within cells.

Table 2: Emerging Therapeutic Areas for Pyrazole-Based Compounds

| Therapeutic Area | Emerging Targets | Rationale |

| Neurodegenerative Diseases | Glycogen Synthase Kinase 3 (GSK-3) | Involvement in tau pathology and neuronal apoptosis. |

| Metabolic Disorders | Dipeptidyl Peptidase-4 (DPP-4) | Regulation of glucose homeostasis. |

| Infectious Diseases | Viral Proteases, Bacterial Kinases | Essential for pathogen replication and survival. |

| Cardiovascular Diseases | Rho-associated protein kinase (ROCK) | Role in vascular smooth muscle contraction and fibrosis. |

Challenges and Opportunities in Pyrazole-Based Drug Discovery and Development

Despite the significant potential of pyrazole-based compounds, several challenges remain in their discovery and development.

Selectivity: Achieving high selectivity for the target kinase over other closely related kinases is a major challenge. Off-target effects can lead to unwanted side effects and toxicity. The development of highly selective inhibitors often requires extensive structure-activity relationship (SAR) studies and the use of sophisticated computational tools.

Drug Resistance: Cancer cells can develop resistance to kinase inhibitors through various mechanisms, including mutations in the target kinase or activation of alternative signaling pathways. Overcoming drug resistance is a critical challenge that may require the development of next-generation inhibitors that can target resistant mutants or the use of combination therapies.

Pharmacokinetic Properties: Optimizing the pharmacokinetic properties of pyrazole-based compounds, such as their absorption, distribution, metabolism, and excretion (ADME), is crucial for their clinical success. Poor solubility, rapid metabolism, or low bioavailability can limit the therapeutic potential of an otherwise potent compound.

Despite these challenges, the field of pyrazole-based drug discovery is ripe with opportunities. The vast chemical space that can be explored around the pyrazole scaffold offers the potential to discover novel drugs for a wide range of diseases. Advances in synthetic methodologies, computational chemistry, and biological screening techniques are accelerating the pace of discovery. The continued collaboration between academic researchers and pharmaceutical companies will be essential to translate the promise of compounds like this compound into new medicines that can improve human health.

Q & A

Q. What are the optimal synthetic routes for 1-(2-chlorobenzyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized for high yield and purity?

Answer: The synthesis typically involves cyclization of hydrazine derivatives with substituted ketones. A common method uses 2-chlorobenzyl ketones and hydrazine precursors under acidic or basic conditions to form the pyrazole ring via hydrazone intermediates . Optimization includes:

- Catalysts : Employing Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature Control : Gradual heating (80–120°C) minimizes side reactions.

For purity (>95%), post-synthesis purification via column chromatography or recrystallization in ethanol/water mixtures is recommended .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Answer:

Q. How does the substitution pattern on the pyrazole ring influence the compound’s reactivity and biological activity?

Answer: The 2-chlorobenzyl group enhances electrophilic substitution at the pyrazole C3/C5 positions, while the NH₂ group at C5 acts as a nucleophilic site . Biological activity comparisons with analogs (e.g., 1-(3-chlorobenzyl) derivatives) show:

- Antimicrobial Activity : Increased lipophilicity from chlorobenzyl substitution improves membrane penetration .

- Enzyme Inhibition : Steric effects from bulky substituents reduce binding affinity to targets like cyclooxygenase-2 .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different studies involving this compound?

Answer: Contradictions often arise from:

- Purity Variability : Impurities >5% (e.g., unreacted hydrazine) skew bioassay results. Validate purity via HPLC-MS .

- Assay Conditions : Standardize protocols (e.g., MIC assays for antimicrobial studies) to control pH, temperature, and solvent/DMSO concentrations .

- Target Selectivity : Use knockout models (e.g., CRISPR-edited enzymes) to isolate mechanisms .

Q. What computational approaches are recommended for predicting the interaction of this compound with biological targets?

Answer:

- Docking Simulations : AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., kinase active sites). Validate with MD simulations (GROMACS) to assess stability .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends .

- DFT Calculations : Gaussian 09 optimizes geometries and calculates frontier molecular orbitals to predict reactivity .

Q. How can researchers address challenges in reproducibility when synthesizing or testing this compound?

Answer:

- Synthetic Reproducibility : Document exact stoichiometry (e.g., 1:1.05 hydrazine:ketone ratio) and inert atmosphere use (N₂/Ar) to prevent oxidation .

- Assay Standardization : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate cell lines via STR profiling .

- Data Transparency : Report raw spectral data (NMR, HPLC) in supplementary materials .

Q. What are the emerging applications of this compound in materials science or energetic compounds?

Answer:

- Energetic Materials : Derivatives with nitro/tetrazolyl groups exhibit high heats of formation (>600 kJ/mol) and detonation velocities (~8,500 m/s), rivaling HMX .

- Coordination Polymers : The NH₂ group chelates metals (e.g., Cu²⁺) to form frameworks with catalytic or sensing properties .

- Photostability Studies : UV-vis spectroscopy reveals decomposition pathways under light exposure, guiding formulation for optoelectronic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.